N-[(4-methylphenyl)methyl]prop-2-en-1-amine
Description
N-[(4-methylphenyl)methyl]prop-2-en-1-amine (molecular formula: C₁₁H₁₅NO) is a secondary amine characterized by a 4-methylbenzyl group attached to an allylamine (prop-2-en-1-amine) moiety. Its structure features:
- A 4-methylphenyl group, providing moderate electron-donating effects via the methyl substituent.
- An allyl chain (CH₂CH=CH₂), enabling conjugation and reactivity in polymerization or addition reactions.
- A secondary amine (–NH–), which can participate in hydrogen bonding and act as a nucleophile in acylations or alkylations.
Key identifiers include:
This compound serves as a versatile intermediate in organic synthesis, particularly in cyclopropane-functionalized systems and polymer precursors .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUULPKRGUFODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405914 | |
| Record name | N-[(4-methylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86926-54-7 | |
| Record name | N-[(4-methylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(4-methylphenyl)methyl]prop-2-en-1-amine, also known as a derivative of amphetamines, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound presents a unique structure that influences its biological activities, particularly in relation to neurotransmitter modulation and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 161.24 g/mol
- CAS Number : 86926-54-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of monoamine oxidases (MAOs), which play a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound exhibits:
- Aliphatic Amine Oxidase Activity : Catalyzes the oxidative deamination of primary and secondary amines, influencing neurotransmitter levels .
- Potential Neuroprotective Effects : By modulating neurotransmitter degradation, it may offer neuroprotective benefits in conditions like Parkinson's disease .
Antitumor Activity
Recent studies have indicated that structural analogs of this compound exhibit promising antitumor properties. For example:
- Inhibition of Tumor Growth : Certain derivatives have shown IC values in the nanomolar range against various cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of specific bacterial strains. Further research is needed to elucidate these effects and their mechanisms.
Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on dopamine levels in rat models. Results indicated a significant increase in dopamine concentrations following administration, suggesting its potential as a treatment for dopamine-related disorders .
Study 2: Anticancer Efficacy
In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in human cancer cell lines (e.g., HCT116 colon cancer cells). The most active compounds showed IC values below 1 µM, indicating strong antiproliferative effects .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-Methoxyphenyl]methylprop-2-en-1-amine | Methoxy group substitution | Moderate neuroactivity |
| N-[4-Chlorophenyl]methylprop-2-en-1-amine | Chlorine substitution | Enhanced anticancer properties |
| N-[4-Bromophenyl]methylprop-2-en-1-amines | Bromine substitution | Potential for increased lipophilicity |
N-[4-Methylphenyl]methylprop-2-en-1-amine stands out due to its specific combination of functional groups that may enhance its therapeutic potential compared to other derivatives .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogues
Q & A
[Basic] What synthetic methodologies are most effective for preparing N-[(4-methylphenyl)methyl]prop-2-en-1-amine, and how can reaction parameters be optimized?
Answer:
The compound is synthesized via Pd-catalyzed allylic amination, leveraging palladium complexes (e.g., Pd(PPh₃)₄) to facilitate coupling between allyl halides and 4-methylbenzylamine. Key optimization strategies include:
- Catalyst selection : Palladium with phosphine ligands enhances regioselectivity .
- Reductive amination : Sodium triacetoxyborohydride in acetic acid at room temperature ensures efficient imine reduction .
- Solvent and temperature : Toluene under reflux (110°C) improves reaction kinetics .
[Advanced] How do hydrogen bonding patterns influence the crystallization behavior of this compound?
Answer:
Hydrogen bonding motifs, analyzed via graph set theory, dictate crystal packing. For example:
- N–H···N interactions between amine groups create chains, while C–H···π contacts stabilize layered structures.
- SHELXL refinement (using X-ray diffraction data) resolves disorder caused by allyl group rotation .
- Solvent screening (e.g., ether/hexane) optimizes crystal quality by modulating hydrogen bond networks .
[Basic] What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) separates unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point consistency .
- Distillation : Vacuum distillation removes low-boiling-point byproducts (e.g., allyl bromide) .
[Advanced] How can researchers resolve contradictions between experimental and computational NMR chemical shift data?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:
- Dynamic NMR : Variable-temperature studies detect rotameric equilibria of the allyl group .
- DFT calculations : Gas-phase vs. solvent-corrected (e.g., PCM model) simulations align with experimental shifts .
- Cross-validation : Compare with HRMS data (e.g., observed [M+H]⁺ 192.1733 vs. calculated 192.1747) .
[Basic] What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate amine-containing waste for professional incineration .
[Advanced] What analytical strategies quantify impurities in this compound?
Answer:
- HPLC-UV : Relative retention times (RRT) and response factors (RF) identify impurities (e.g., RRT 0.4 for 2-aminopropane derivatives) .
- LC-HRMS : Detects trace byproducts (e.g., oxidation products at m/z 208.1200) .
- Pharmacopeial standards : Limit unknown impurities to ≤0.1% and total impurities ≤0.5% .
[Advanced] How does the 4-methylphenyl group affect the compound’s reactivity in electrophilic substitution?
Answer:
- Electronic effects : The methyl group donates electrons via hyperconjugation, activating the phenyl ring for para-directed substitutions.
- Steric effects : Hinders ortho-substitution, favoring regioselectivity in Friedel-Crafts alkylation .
- Comparative studies with 4-chlorophenyl analogs show 10–15% higher yields due to reduced deactivation .
[Basic] What spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H NMR : Allylic protons (δ 5.2–5.8 ppm) and benzyl CH₂ (δ 3.7 ppm) confirm connectivity .
- ¹³C NMR : Signals at δ 115–140 ppm indicate sp² carbons in the allyl group .
- IR : N–H stretch (3300 cm⁻¹) and C=C stretch (1640 cm⁻¹) validate functional groups .
[Advanced] What computational tools predict intermolecular interactions in this compound crystals?
Answer:
- Hirshfeld surface analysis : Quantifies C–H···π (15%) and N–H···N (10%) interactions .
- Mercury Software : Visualizes packing motifs and void volumes for co-crystal design .
- DFT-D3 : Corrects dispersion forces to model van der Waals contacts in lattice energy calculations .
[Advanced] How do steric effects from the allyl group impact biological activity?
Answer:
- Conformational restriction : The allyl group reduces rotational freedom, altering binding to enzymes (e.g., monoamine oxidases).
- SAR studies : Analogues with bulkier substituents show 20–30% lower receptor affinity due to steric clashes .
- Dynamic simulations : MD trajectories reveal reduced binding pocket accessibility compared to ethyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
